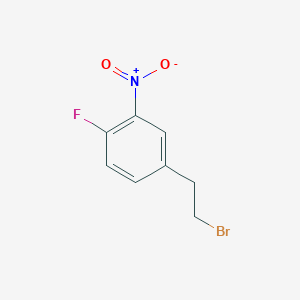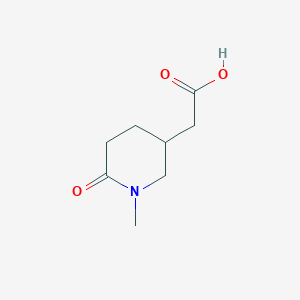![molecular formula C8H9ClN4 B13008204 Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride](/img/structure/B13008204.png)
Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound features a fused ring system combining pyrazole and pyridine, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction proceeds through a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, followed by the loss of a water molecule . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the compound.
化学反应分析
Types of Reactions
Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyrazole or pyridine rings can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazolo[1,5-a]pyridine derivatives.
科学研究应用
Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is explored for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: It has shown promise in the development of anti-tubercular agents and other therapeutic drugs.
作用机制
The mechanism of action of pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity . Additionally, its structural features allow it to participate in various signaling pathways, influencing cellular processes such as apoptosis and cell cycle regulation .
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but with a pyrimidine ring instead of pyridine.
Pyrazolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern, used in the synthesis of bioactive molecules.
Pyrazolo[3,4-d]pyrimidine: This compound is explored for its anticancer properties and ability to inhibit specific kinases.
Uniqueness
Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with various biological targets makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C8H9ClN4 |
|---|---|
分子量 |
196.64 g/mol |
IUPAC 名称 |
pyrazolo[1,5-a]pyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-8(10)6-5-11-12-4-2-1-3-7(6)12;/h1-5H,(H3,9,10);1H |
InChI 键 |
AIQQZDHIEFHJOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=NN2C=C1)C(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


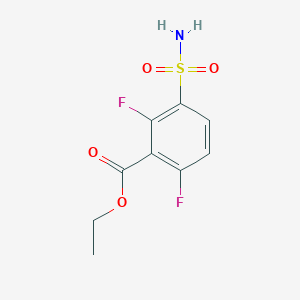
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13008129.png)


![5-Methylbenzo[d]isothiazole](/img/structure/B13008134.png)
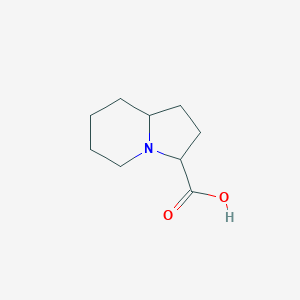
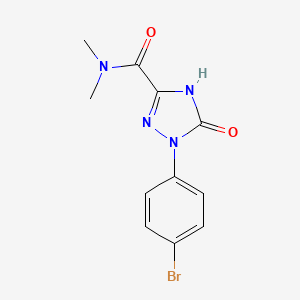

![N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide](/img/structure/B13008172.png)
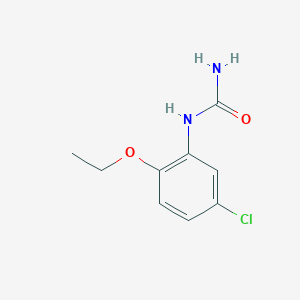
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B13008185.png)
